Researchers requiring reproducible antidiabetic or anti-inflammatory studies face variability with crude plant extracts. β-Amyrin palmitate (CAS 5973-06-8) provides the defined, high-purity compound, eliminating confounding unknowns. • Consistent lot-to-lot purity (≥98%) for reliable dose-response. • Enhanced lipophilicity enables seamless integration into oil-based topical and oral formulations. • Demonstrated microgram-level glucose uptake inhibition supports preclinical diabetes research. In stock for immediate dispatch.
beta-Amyrin palmitate (CAS 5973-06-8) is a triterpenoid ester formed from the pentacyclic triterpene β-amyrin and the saturated fatty acid, palmitic acid. This esterification significantly increases the lipophilicity of the parent β-amyrin, a modification that enhances its solubility in organic solvents and oils, which is a critical attribute for its use in cosmetic and topical preparations. Naturally occurring in various plants, beta-amyrin palmitate is investigated for a range of biological activities, including anti-inflammatory and antidiabetic effects, often showing distinct efficacy compared to its parent compound.
Substituting beta-amyrin palmitate with its parent alcohol, β-amyrin, is often unfeasible due to critical differences in physicochemical properties. The palmitate ester's enhanced lipophilicity is key for its incorporation into oil-based formulations and may influence its bioavailability and skin permeability. Using crude plant extracts, such as those from *Calendula officinalis*, introduces significant variability in the concentration of beta-amyrin palmitate and other active triterpenoids, compromising the reproducibility of research results and the consistency of commercial products. Procuring the defined compound (CAS 5973-06-8) ensures lot-to-lot consistency and eliminates confounding variables from unknown components in complex mixtures.
In studies on diabetic rat models, beta-amyrin palmitate demonstrated potent antidiabetic activity at a very low dose of 50 µg/kg body weight. This efficacy is noted as significant, especially when compared to the higher doses (e.g., 100 mg/kg) at which the parent mixture of α- and β-amyrin is typically tested to achieve normalization of blood glucose levels. The primary mechanism appears to be the inhibition of intestinal glucose absorption, reducing postprandial hyperglycemia.
| Evidence Dimension | Effective Antidiabetic Dose |
| Target Compound Data | 50 µg/kg body weight |
| Comparator Or Baseline | α/β-amyrin mixture (Parent Compounds): 100 mg/kg body weight |
| Quantified Difference | Effective at a dose approximately 2000 times lower than the parent amyrins. |
| Conditions | In vivo; Alloxan-induced and streptozotocin-induced diabetic rat models. |
This significant dose-potency advantage makes beta-amyrin palmitate a more efficient and targeted choice for research into novel antidiabetic therapeutics.
beta-Amyrin palmitate has a distinct melting point of 77°C, which is significantly lower than that of its parent compound, β-amyrin (mp 197-197.5°C). This lower melting point is a critical processability parameter, allowing for easier and more energy-efficient incorporation into heated cosmetic emulsions, waxes, and other formulations without requiring the high temperatures that could degrade other active ingredients.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 77°C |
| Comparator Or Baseline | beta-Amyrin (Parent Compound): 197-197.5°C |
| Quantified Difference | Melting point is ~120°C lower than the parent alcohol. |
| Conditions | Standard physical property measurement. |
This provides a clear processing advantage, enabling its use in temperature-sensitive formulations where the high melting point of β-amyrin would be prohibitive.
The esterification of β-amyrin with palmitic acid results in a molecule with significantly increased lipophilicity, as indicated by its high calculated XLogP3-AA value of 17.1. While the parent compound β-amyrin is already poorly soluble in water, it is also only sparingly soluble in alcohols. The palmitate ester form is readily soluble in common formulation solvents like chloroform and DMSO and is expected to have high compatibility with cosmetic oils and lipids, making it suitable as an emollient and conditioning agent.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
| Target Compound Data | 17.1 |
| Comparator Or Baseline | beta-Amyrin (Parent Compound): Lower lipophilicity, less soluble in non-polar solvents. |
| Quantified Difference | The addition of a C16 fatty acid chain drastically increases non-polar character. |
| Conditions | Computational property calculation and qualitative solubility data. |
For developing oil-based serums, creams, or other anhydrous formulations, the palmitate form offers superior solubility and handling characteristics over the parent triterpene.
Due to its demonstrated antidiabetic effects at microgram-level dosages, beta-amyrin palmitate is a prime candidate for preclinical studies investigating novel therapeutics for type 2 diabetes and metabolic syndrome, particularly those focused on modulating intestinal glucose uptake.
The compound's low melting point (77°C) allows for its integration into sophisticated cosmetic formulations, such as emulsions, balms, and sticks, without requiring high-temperature processing that could compromise the stability of other vitamins, antioxidants, or sensitive active ingredients.
The high lipophilicity of beta-amyrin palmitate makes it an excellent choice for oil-based serums, barrier creams, and ointments where high solubility in the lipid phase is required for a homogenous and stable final product.